molecular formula C20H23FN4O2 B12239709 2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine

2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine

Cat. No.: B12239709
M. Wt: 370.4 g/mol
InChI Key: VYFBBEGIBDKCCE-UHFFFAOYSA-N
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Description

2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine is a complex organic compound that features a unique structure combining pyridine, pyrrolidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the 5-fluoro-4-methylpyridine-2-carbonyl intermediate, which can be achieved through a series of reactions including halogenation and carbonylation .

The next step involves the formation of the octahydrocyclopenta[c]pyrrol moiety, which can be synthesized through cyclization reactions under specific conditions. The final step is the coupling of the pyridine and pyrrolidine intermediates with the 4-methylpyrimidine moiety, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylpyridine: A simpler analog with similar structural features.

    4-Methylpyrimidine: Shares the pyrimidine moiety but lacks the complex structure.

    Octahydrocyclopenta[c]pyrrol: Contains the cyclopentane and pyrrolidine rings but without the additional functional groups.

Uniqueness

What sets 2-{[2-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-4-methylpyrimidine apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone

InChI

InChI=1S/C20H23FN4O2/c1-13-8-17(23-9-16(13)21)18(26)25-10-15-4-3-6-20(15,11-25)12-27-19-22-7-5-14(2)24-19/h5,7-9,15H,3-4,6,10-12H2,1-2H3

InChI Key

VYFBBEGIBDKCCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OCC23CCCC2CN(C3)C(=O)C4=NC=C(C(=C4)C)F

Origin of Product

United States

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